2-[4-(tert-butoxy)phenyl]ethan-1-amine
Description
2-[4-(tert-Butoxy)phenyl]ethan-1-amine is a substituted phenethylamine derivative characterized by a tert-butoxy group (-O-C(CH₃)₃) at the para position of the phenyl ring and a primary ethylamine side chain. This structural motif confers unique steric and electronic properties, making it relevant in medicinal chemistry and materials science.
- Protection/deprotection strategies: Use of tert-butoxy groups in peptide synthesis (e.g., tert-butyl 4-(aminomethyl)-1H-imidazole-1-carboxylate in ).
- Schiff base formation: Condensation of amines with ketones or aldehydes, as seen in the synthesis of 1-(4-methoxyphenyl)ethan-1-amine derivatives ().
The tert-butoxy group enhances lipophilicity and metabolic stability compared to smaller substituents (e.g., methoxy or methylthio), which may influence pharmacokinetic behavior in drug design .
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-12(2,3)14-11-6-4-10(5-7-11)8-9-13/h4-7H,8-9,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKNHRSSJDAUGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157981-64-1 | |
| Record name | 2-[4-(tert-butoxy)phenyl]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(tert-butoxy)phenyl]ethan-1-amine typically involves the reaction of 4-tert-butoxybenzaldehyde with ethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon . The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The purification of the final product is typically achieved through techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[4-(tert-butoxy)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Concentrated sulfuric acid for sulfonation at elevated temperatures.
Major Products Formed
Oxidation: Formation of 4-tert-butoxybenzaldehyde or 4-tert-butoxybenzoic acid.
Reduction: Formation of 2-[4-(tert-butoxy)phenyl]ethanol.
Substitution: Formation of 4-tert-butoxyphenyl derivatives like 4-tert-butoxyphenyl nitrate or 4-tert-butoxyphenyl sulfonate.
Scientific Research Applications
2-[4-(tert-butoxy)phenyl]ethan-1-amine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of drug candidates.
Mechanism of Action
The mechanism of action of 2-[4-(tert-butoxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to amine receptors in the nervous system, influencing neurotransmitter release and signal transduction. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Steric Effects
Electronic Effects
- Electron-donating groups (e.g., tert-butoxy, methylthio) increase electron density on the phenyl ring, enhancing π-π stacking in receptor binding.
- Electron-withdrawing groups (e.g., trifluoroethoxy in ) reduce ring electron density, favoring interactions with electron-deficient biological targets .
Biological Activity
2-[4-(tert-butoxy)phenyl]ethan-1-amine, also known as a derivative of phenethylamine, has garnered attention due to its potential biological activities. This compound is characterized by the presence of a tert-butoxy group, which influences its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and therapeutic interventions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The tert-butoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability. This characteristic may facilitate the compound's ability to modulate neurotransmitter systems, particularly those involving monoamines.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit promising antimicrobial activity against a range of pathogens, including multidrug-resistant strains. For instance, derivatives with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli.
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | MRSA (USA300 strain) | 4 μg/mL |
| Related compounds | Clostridium difficile | 8 μg/mL |
| Candida albicans | 16 μg/mL |
Anti-inflammatory Effects
Research has also explored the anti-inflammatory potential of this compound. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby mitigating inflammation in various cellular models. The mechanism likely involves modulation of signaling pathways related to inflammatory responses.
Study on Antimicrobial Activity
A study published in RSC Advances evaluated a series of phenylthiazole derivatives, including those related to this compound. These compounds were tested against several bacterial strains, demonstrating significant antimicrobial effects. The structure–activity relationship (SAR) analysis revealed that modifications in the side chains could enhance efficacy against resistant strains .
Pharmacological Evaluation
In another investigation, the pharmacological properties of similar amine derivatives were assessed for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. The findings indicated that certain structural modifications could lead to improved inhibitory activity, suggesting potential applications in treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
